molecular formula C7H6F3NO2 B1409326 4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227575-41-8

4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1409326
M. Wt: 193.12 g/mol
InChI Key: SNNACNXZJRBVPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TFMP involves several methods, including direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring . Additionally, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , a derivative of TFMP , serves as a chemical intermediate for the synthesis of various crop-protection products .


Chemical Reactions Analysis

TFMP and its derivatives exhibit unique reactivity due to the presence of the trifluoromethyl group. These compounds are involved in vapor-phase reactions and serve as intermediates in the synthesis of agrochemicals and pharmaceuticals .

Future Directions

Given the versatility of TFMP derivatives, ongoing research aims to explore novel applications in various fields. Continued investigation into their biological activities, synthesis methods, and potential therapeutic uses is crucial for future advancements .

properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6-2-5(12)4(3-11-6)7(8,9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNACNXZJRBVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273347
Record name 2-Methoxy-5-(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine

CAS RN

1227575-41-8
Record name 2-Methoxy-5-(trifluoromethyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227575-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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